
2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(2-methylpropyl)-, (4S,4'S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the class of bioxazoles, which are heterocyclic compounds containing two oxazole rings
Métodos De Preparación
The synthesis of 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) involves several steps, typically starting with the preparation of the oxazole rings. The synthetic route often includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other bioxazole derivatives, 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(2-methylpropyl)-, (4S,4’S)-(9CI) stands out due to its tetrahydro structure and bis(2-methylpropyl) groups. Similar compounds include:
- 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(1-methylpropyl)-, (4S,4’S)
- 2,2’-Bioxazole, 4,4’,5,5’-tetrahydro-4,4’-bis(ethyl)-, (4S,4’S)
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
RELXGRFLZXEAEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



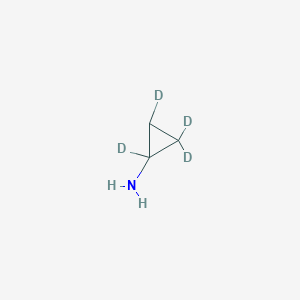
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
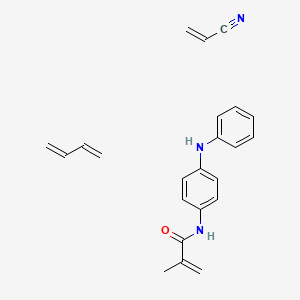
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
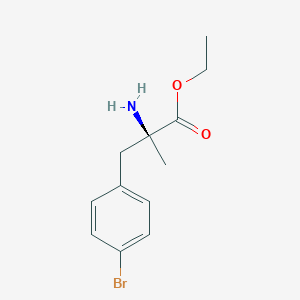
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
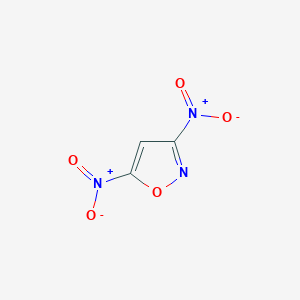
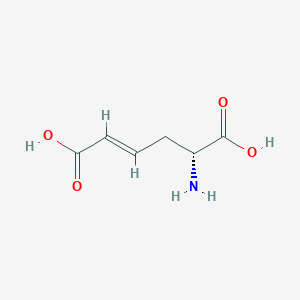

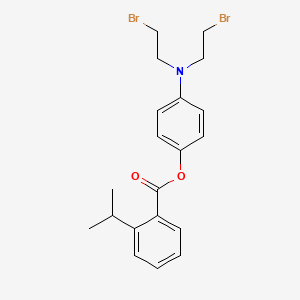
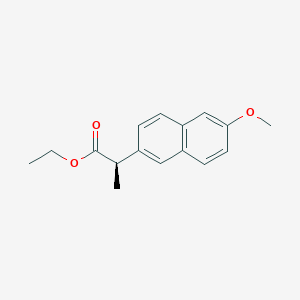
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
